An In-depth Technical Guide to the Physicochemical Properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 925146-07-2), a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the current scarcity of published experimental data for this specific molecule, this document establishes a foundational profile by leveraging high-quality computed data and contextualizing it with established principles of chemical science and data from structurally related analogs. Crucially, this guide offers detailed, field-proven experimental protocols for the empirical determination of key parameters, including solubility, pKa, and melting point. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's behavior and accelerating its progression through the research and development pipeline.
Introduction and Molecular Overview
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents due to their diverse biological activities.[1] The subject molecule is characterized by a pyrazole ring substituted with a methyl group at the C5 position, an amine group at the C3 position, and a 2-fluorobenzyl group at the N1 position. This unique combination of functional groups dictates its physicochemical and pharmacokinetic properties. The primary amino group is a key site for hydrogen bonding and acts as a basic center, while the 2-fluorobenzyl moiety introduces lipophilic character and potential for specific steric and electronic interactions. Understanding the interplay of these features is critical for predicting the molecule's behavior in biological systems.
Chemical Identity
A clear and unambiguous identification is the cornerstone of any chemical investigation. The fundamental identifiers for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine are summarized below.
| Identifier | Value | Source |
| CAS Number | 925146-07-2 | PubChem[2] |
| Molecular Formula | C₁₁H₁₂FN₃ | PubChem[2] |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine | PubChem[2] |
| SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N | PubChem[2] |
| InChIKey | MHUPNZMCYJMVIC-UHFFFAOYSA-N | PubChem[2] |
Molecular Structure
The two-dimensional and three-dimensional structures define the spatial arrangement of atoms and are fundamental to understanding the molecule's properties.
Caption: 2D structure of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.
Computed Physicochemical Properties
In the absence of experimental data, computational models provide valuable initial estimates for key physicochemical parameters. The following data has been sourced from the PubChem database (CID 6485378) and is based on established computational algorithms.[2] These values are instrumental in guiding initial experimental design and hypothesis generation.
| Property | Computed Value | Computational Method | Significance in Drug Development |
| Molecular Weight | 205.23 g/mol | PubChem 2.1 | Influences diffusion, bioavailability, and formulation. |
| XLogP3 | 2.0 | XLogP3 3.0 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 | Indicates potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 | Indicates potential for interaction with biological targets. |
| Rotatable Bonds | 2 | Cactvs 3.4.8.18 | Relates to conformational flexibility and binding affinity. |
| Polar Surface Area (PSA) | 43.8 Ų | Cactvs 3.4.8.18 | Correlates with transport properties and CNS penetration. |
| Exact Mass | 205.10152556 Da | PubChem 2.1 | Essential for mass spectrometry analysis. |
Core Physicochemical Parameters: An Investigative Approach
This section delves into the critical physicochemical properties that govern the behavior of a drug candidate. For each parameter, we will discuss its theoretical basis in the context of the molecule's structure, present any available data, and provide a detailed, authoritative protocol for its experimental determination.
Acidity and Basicity (pKa)
Theoretical Insight: The pKa value quantifies the strength of an acid or base and is a paramount parameter in drug development, influencing solubility, absorption, distribution, and receptor binding. For 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, the primary basic center is the exocyclic amino group at the C3 position. The lone pair of electrons on this nitrogen is available for protonation. The pyrazole ring itself contains a pyridine-like nitrogen (N2) which is weakly basic. The basicity of the primary amine is expected to be the dominant factor. Aromatic amines are generally weaker bases than aliphatic amines; however, the amine in this molecule is attached to a heteroaromatic ring, which will influence its basicity.
Experimental Determination: Potentiometric Titration
This is the gold-standard method for pKa determination. The principle lies in monitoring the pH of a solution of the compound as a titrant of known concentration (e.g., HCl) is added incrementally. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
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Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water, to ensure solubility of both the free base and the protonated salt. Calibrate a high-precision pH meter using at least three standard buffer solutions.
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Titration: Place the sample solution in a thermostatted vessel at a constant temperature (e.g., 25°C). Use an auto-titrator to add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
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Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point. Specialized software is often used to calculate the first and second derivatives of the curve for a more accurate determination of the equivalence point.
Solubility
Theoretical Insight: Solubility is a critical determinant of a drug's bioavailability. The "like dissolves like" principle is a useful guide.[3] The molecule 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine possesses both polar (amino group, pyrazole nitrogens) and non-polar (benzyl ring, methyl group) features. The primary amine and the pyrazole nitrogens can participate in hydrogen bonding with polar solvents like water. However, the relatively large fluorobenzyl group contributes significant lipophilicity, which will favor solubility in organic solvents. The computed XLogP3 of 2.0 suggests moderate lipophilicity and likely limited aqueous solubility. Solubility will also be highly pH-dependent; in acidic conditions where the primary amine is protonated to form a salt, aqueous solubility is expected to increase dramatically.
Experimental Determination: Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method remains the benchmark for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Step-by-Step Protocol:
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Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.
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Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
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Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared for accurate quantification.
Melting Point
Theoretical Insight: The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice of a solid compound. A sharp melting point range is indicative of high purity. For 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, the ability to form hydrogen bonds via the amino group and dipole-dipole interactions from the pyrazole and fluorobenzyl groups suggests a crystalline solid with a defined melting point. While no experimental value is currently published, related aminopyrazole derivatives often exhibit melting points in the range of 100-250°C.[4][5][6]
Experimental Determination: Capillary Melting Point Apparatus
This is a standard and accessible method for determining the melting point of a crystalline solid.
Step-by-Step Protocol:
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Sample Preparation: Finely powder a small, dry sample of the compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The result is reported as a temperature range.
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the pyrazole ring proton (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons of the fluorobenzyl group (complex multiplets). The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR will show distinct signals for each of the 11 unique carbon atoms in the molecule.
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¹⁹F NMR: The fluorine NMR will show a signal corresponding to the single fluorine atom, with coupling to adjacent aromatic protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated exact mass is 205.10152556 Da.[2] The fragmentation pattern observed in MS/MS analysis can provide further structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the pyrazole and benzene rings, and a C-F stretching band.
Synthetic Strategy Overview
While specific synthesis details for this compound are not widely published, a general and logical synthetic route can be proposed based on established pyrazole chemistry. A common method for constructing the 1-substituted-3-amino-5-methylpyrazole core involves the cyclization of a β-ketonitrile with a substituted hydrazine.
Caption: Proposed synthetic workflow for the target compound.
This reaction pathway offers a direct and efficient route to the desired scaffold. The 2-fluorobenzylhydrazine can be prepared from 2-fluorobenzyl chloride and hydrazine. The final product would then be isolated and purified using standard techniques such as column chromatography and recrystallization.
Conclusion
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has established a foundational profile using high-quality computed data, providing crucial insights into its expected lipophilicity, polarity, and molecular size. While this computational data is invaluable for initial assessment, it is not a substitute for empirical measurement. The detailed experimental protocols provided herein for determining pKa, solubility, and melting point offer a clear and actionable path for researchers to generate the robust experimental data required for confident decision-making in drug discovery and development programs. The synthesis and characterization of this and related analogs will undoubtedly continue to be an active area of research.
References
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485378, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 769146, 1-benzyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
- ACS Omega. (2020).
- Springer. (2020).
- Meddocs Publishers. (2021).
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
